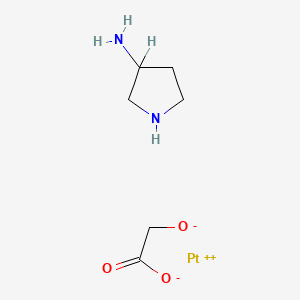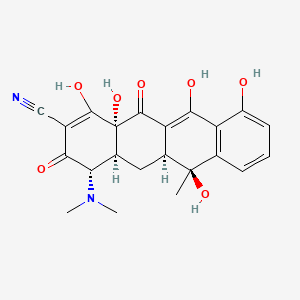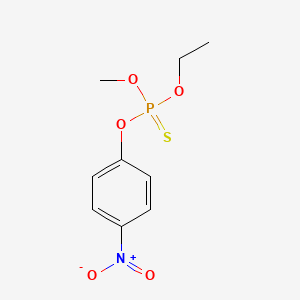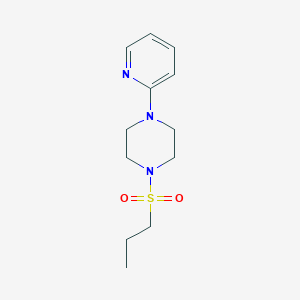
1-Propylsulfonyl-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propylsulfonyl-4-(2-pyridinyl)piperazine is a member of pyridines and a member of piperazines.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
1-Propylsulfonyl-4-(2-pyridinyl)piperazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in HIV replication. Research shows that certain analogues in this class are significantly more potent in inhibiting HIV-1 reverse transcriptase than earlier compounds (Romero et al., 1994).
Antibacterial Activity
Studies have also explored the antibacterial activity of piperazine derivatives. These compounds, including those with a 1-piperazinyl group, have shown potential in vitro and in vivo against gram-negative bacteria, such as Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Glucokinase-Regulatory Protein Interaction
1-Propylsulfonyl-4-(2-pyridinyl)piperazine derivatives have been identified as potent disruptors of the glucokinase-glucokinase regulatory protein interaction, important in glucose homeostasis. These compounds showed potential both in biochemical and cellular assays (Hong et al., 2014).
Adenosine A2B Receptor Antagonism
Research has also developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibit high selectivity and potency, making them useful in studies related to adenosine receptor functions (Borrmann et al., 2009).
Drug Metabolism Studies
Piperazine derivatives have been instrumental in understanding drug metabolism pathways. Studies on novel antidepressants have used these derivatives to elucidate metabolic processes involving cytochrome P450 enzymes (Hvenegaard et al., 2012).
Antipsychotic Drug Discovery
Mass Spectrometry in Proteomics
In proteomics, piperazine-based derivatives enhance the ionization efficiency of peptides in mass spectrometry, improving the sensitivity of protein analysis (Qiao et al., 2011).
Mast Cell Stabilizing Activities
Piperazine derivatives have been synthesized and tested for their ability to stabilize mast cells and inhibit histamine-induced bronchospasm and anaphylaxis, showing potential in allergy and asthma research (Catto et al., 1987).
Bioactive Compound Design
These derivatives are also significant in the design of bioactive compounds, demonstrating their versatility as scaffolding and terminal elements in molecular design (Meanwell & Loiseleur, 2022).
Polymer Science
In polymer science, piperazine derivatives have been used in synthesizing hyperbranched polymers, demonstrating their utility in creating novel materials (Yan & Gao, 2000).
Eigenschaften
Produktname |
1-Propylsulfonyl-4-(2-pyridinyl)piperazine |
|---|---|
Molekularformel |
C12H19N3O2S |
Molekulargewicht |
269.37 g/mol |
IUPAC-Name |
1-propylsulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C12H19N3O2S/c1-2-11-18(16,17)15-9-7-14(8-10-15)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3 |
InChI-Schlüssel |
NYMBVWUZYDVROA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



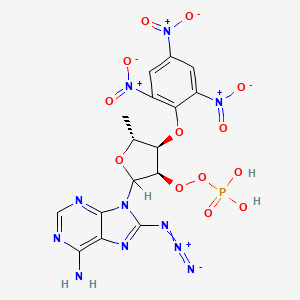
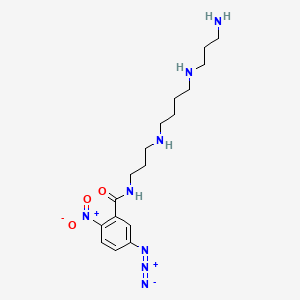
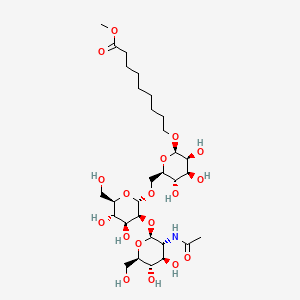
![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)
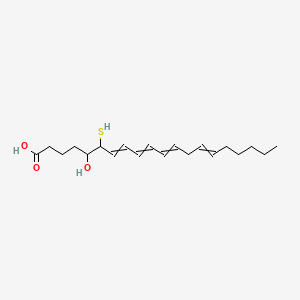
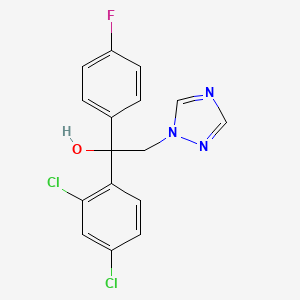
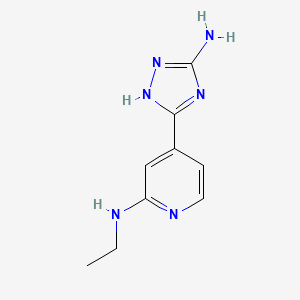
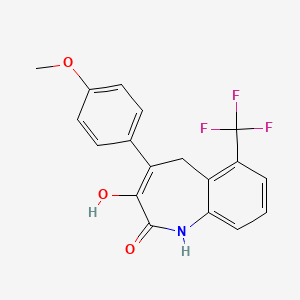
![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
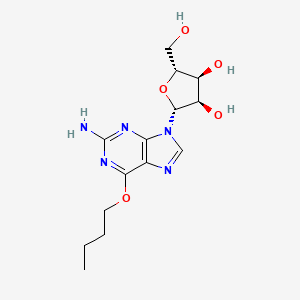
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
